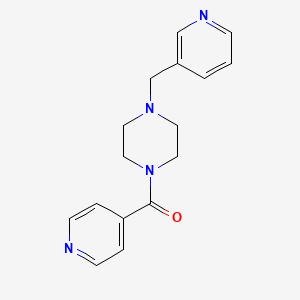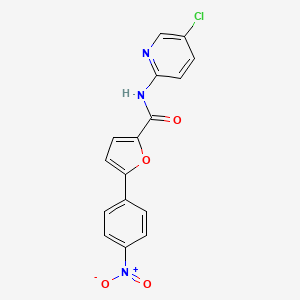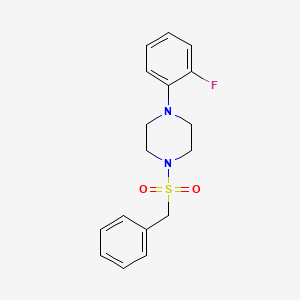![molecular formula C19H23N3O4S B5719102 N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, CYM-5442 has been found to have a wide range of other biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell survival. By inhibiting Hsp90, N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide may disrupt multiple signaling pathways that are critical for cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its anticancer effects, N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has also been found to have neuroprotective effects, potentially through its ability to inhibit the activity of Hsp90.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide for lab experiments is its specificity for Hsp90. This compound has been found to have minimal effects on other chaperone proteins, which can be important for maintaining cellular homeostasis. However, one limitation of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is its relatively low potency compared to other Hsp90 inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, particularly with respect to its effects on Hsp90 and other signaling pathways. Finally, the development of more potent analogs of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide may improve its efficacy and expand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-nitro-5-chlorobenzoic acid. This intermediate is then reduced to N-cyclohexyl-2-amino-5-chlorobenzoic acid using palladium on carbon as a catalyst. The next step involves the reaction of this intermediate with 3-pyridinesulfonamide to form N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-10-9-16(27(24,25)22-15-8-5-11-20-13-15)12-17(18)19(23)21-14-6-3-2-4-7-14/h5,8-14,22H,2-4,6-7H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRDDHCAXPJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)